![molecular formula C17H12N4O B14378594 2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 89819-60-3](/img/structure/B14378594.png)
2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with phenyl and pyridinyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multi-step procedures that include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with phenyl and pyridinyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminopyrazole with β-diketones or β-ketoesters can lead to the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .
科学的研究の応用
2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one include:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidine derivatives: These compounds also have a fused heterocyclic core and are studied for their medicinal properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and drug development .
特性
CAS番号 |
89819-60-3 |
|---|---|
分子式 |
C17H12N4O |
分子量 |
288.30 g/mol |
IUPAC名 |
2-phenyl-5-pyridin-3-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H12N4O/c22-17-10-14(13-7-4-8-18-11-13)19-16-9-15(20-21(16)17)12-5-2-1-3-6-12/h1-11,20H |
InChIキー |
UZICBIVUUBNZHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine](/img/structure/B14378520.png)
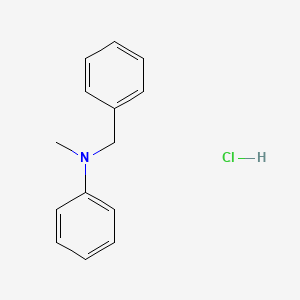
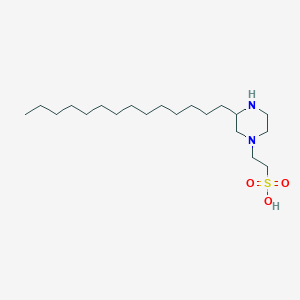
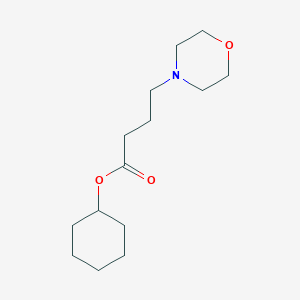
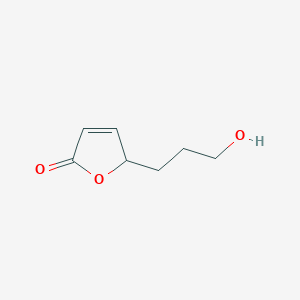
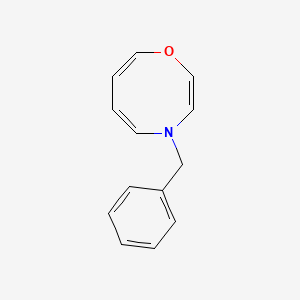
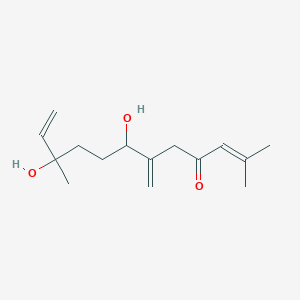
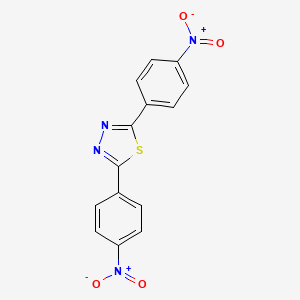
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
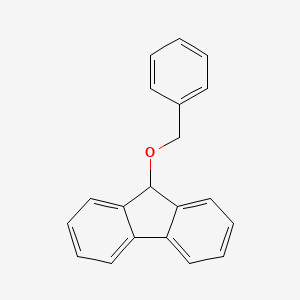
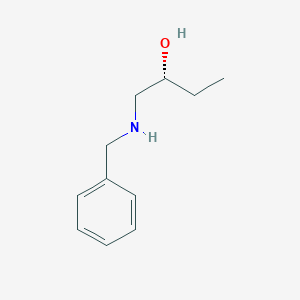
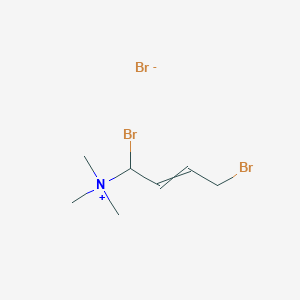
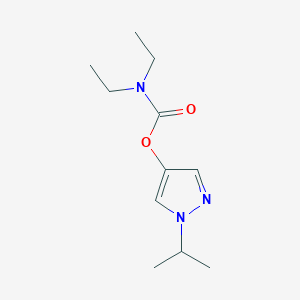
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
